molecular formula C14H17ClN2O4S B6722364 N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide

N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide

Cat. No.: B6722364
M. Wt: 344.8 g/mol
InChI Key: AAGNYIREWCUBER-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-hydroxyphenyl group, a morpholinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c15-10-1-2-11(12(18)7-10)16-13(19)8-22-9-14(20)17-3-5-21-6-4-17/h1-2,7,18H,3-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNYIREWCUBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chloro-Hydroxyphenyl Intermediate: Starting with a chlorination reaction of a hydroxyphenyl compound.

    Introduction of the Morpholinyl Group: This step may involve the reaction of the intermediate with morpholine under controlled conditions.

    Formation of the Sulfanylacetamide Moiety: The final step could involve the reaction of the intermediate with a sulfanylacetamide precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-hydroxyphenyl)acetamide: Lacks the morpholinyl and sulfanylacetamide groups.

    2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide: Lacks the chloro-hydroxyphenyl group.

    N-(4-chloro-2-hydroxyphenyl)-2-(2-oxoethyl)sulfanylacetamide: Lacks the morpholinyl group.

Uniqueness

N-(4-chloro-2-hydroxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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